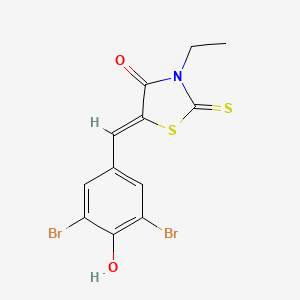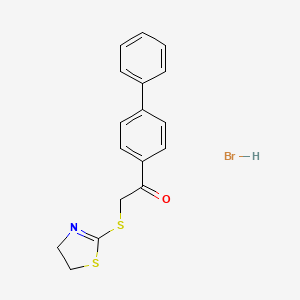
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazole derivative that has been synthesized using various methods. The compound has shown potential in various applications, especially in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which can help prevent and treat various diseases.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress in the body. It has also been shown to have neuroprotective effects, which can help prevent and treat neurological diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is its potential in various scientific research applications. The compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of the compound is its toxicity. The compound can be toxic in high doses, making it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide. One of the directions is to further study its mechanism of action. Understanding how the compound works can help researchers develop more effective treatments for various diseases. Another direction is to study the compound's potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, researchers can study the compound's toxicity and find ways to reduce its toxicity, making it safer to use in experiments.
Conclusion:
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is a thiazole derivative that has shown potential in various scientific research applications. The compound has been synthesized using various methods and has been studied extensively in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, the compound's toxicity is a limitation, making it difficult to use in certain experiments. There are several future directions for the study of the compound, including further understanding of its mechanism of action and its potential in the treatment of other diseases.
合成方法
The synthesis of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has been achieved using various methods. One of the most common methods involves the reaction of 4,5-dihydro-1,3-thiazol-2-amine with 4-biphenylcarboxaldehyde in the presence of a suitable catalyst. The resulting product is then treated with hydrobromic acid to obtain 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide.
科学研究应用
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has shown potential in various scientific research applications. It has been studied extensively in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2.BrH/c19-16(12-21-17-18-10-11-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13;/h1-9H,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMWGBHESWKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

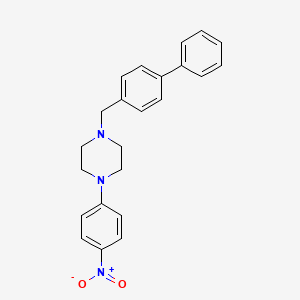
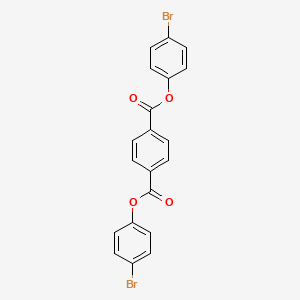
![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)
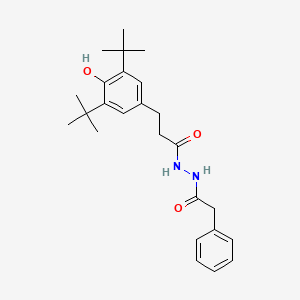
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
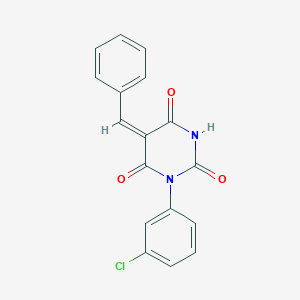
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
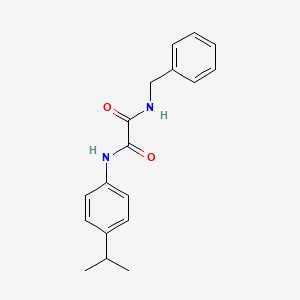
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
